3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
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Overview
Description
The compound 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic molecule distinguished by its unique structural features. This compound contains a blend of heterocycles, including isoxazole, piperidine, and tetrahydrocinnoline moieties. Such structural complexity often imparts significant biochemical and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is multi-step and intricate:
Starting Material Selection: : The initial step involves choosing appropriate starting materials, such as isoxazole, piperidine, and cinnoline derivatives.
Coupling Reactions: : The primary synthesis route typically involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the isoxazole core.
Oxygenation and Methylation: : Further steps involve functional group manipulations including oxygenation and methylation, ensuring the formation of the tetrahydrocinnoline and piperidine moieties.
Final Assembly: : The synthesis culminates with the strategic assembly of the molecular architecture through selective reactions, often necessitating fine-tuned reaction conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods
For industrial-scale production, the methods optimize reaction conditions for yield and purity:
Batch Processing: : Often preferred for its control over reaction parameters, ensuring high purity of the final compound.
Flow Chemistry: : Leveraged for continuous production, improving scalability and efficiency.
Catalysts and Solvents: : Industrial processes often use more cost-effective and environmentally benign catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacting with strong oxidants can lead to modifications in the compound's core structure.
Reduction: : Selective reduction reactions can be used to modify functional groups, enhancing the compound’s activity or altering its properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Major Products
Oxidized Derivatives: : Introduction of additional oxygen functionalities.
Reduced Compounds: : Simplification or removal of certain functional groups.
Substituted Products: : Introduction of new substituents, affecting the compound's biochemical activity.
Scientific Research Applications
Chemistry
Catalysis Research: : Studying the compound’s role as a catalyst or its interactions with various catalytic systems.
Material Science: : Exploring its potential as a building block for novel materials.
Biology
Enzyme Inhibition: : Investigating its efficacy as an enzyme inhibitor, a common application in biochemical research.
Signal Transduction Studies: : Use in probing cellular signal transduction pathways.
Medicine
Pharmacology: : Examining its potential as a lead compound for drug development.
Diagnostics: : Potential use in diagnostic assays due to its unique biochemical properties.
Industry
Chemical Industry: : Application in the synthesis of more complex molecules.
Biotechnology: : Use in the development of biotechnological tools and processes.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Interaction: : The compound likely interacts with specific enzymes, inhibiting or modifying their activity.
Receptor Binding: : It may also bind to specific cellular receptors, altering cellular responses.
Pathway Modulation: : Through these interactions, the compound can modulate key biochemical pathways, influencing processes like metabolism or cell signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is unique in its combination of structural features.
Similar Compounds
Isoxazole Derivatives: : Compounds with an isoxazole core but lacking the piperidine or tetrahydrocinnoline moieties.
Piperidine Derivatives: : Compounds featuring the piperidine ring but with different attached functional groups.
Tetrahydrocinnoline Derivatives: : Molecules containing the tetrahydrocinnoline moiety, often studied for their pharmaceutical properties.
In essence, the distinctiveness of this compound lies in its unique combination of these functional groups, making it a compound of significant interest across various fields of research.
Properties
IUPAC Name |
3-methyl-5-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-10-17(25-22-14)12-23-8-6-15(7-9-23)13-24-19-11-16-4-2-3-5-18(16)20-21-19/h10-11,15H,2-9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRGZNQXYKGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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